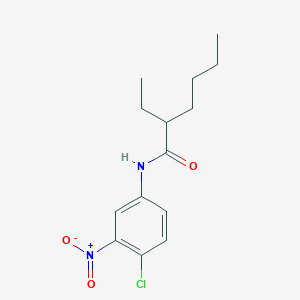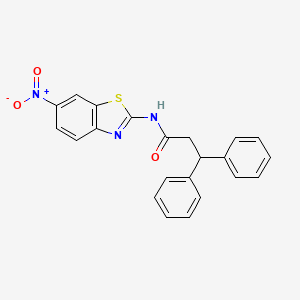
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to an ethylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-2-ethylhexanamide.
Substitution: N-(4-substituted-3-nitrophenyl)-2-ethylhexanamide derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals or agrochemicals.
Medicine
Potential applications in medicine include the development of new drugs with specific biological activities. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide exerts its effects depends on its interaction with specific molecular targets. The nitro and chloro groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-methylhexanamide
- N-(4-chloro-3-nitrophenyl)-2-ethylpentanamide
- N-(4-chloro-3-nitrophenyl)-2-ethylheptanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination influences its physical and chemical properties, making it distinct from other similar compounds. The presence of both chloro and nitro groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-5-6-10(4-2)14(18)16-11-7-8-12(15)13(9-11)17(19)20/h7-10H,3-6H2,1-2H3,(H,16,18) |
InChI Key |
UOHWKBGPRNCCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-1-oxopentan-2-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11020275.png)
![2-[(Trichloroacetyl)amino]benzamide](/img/structure/B11020276.png)

![4-butyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020298.png)
![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020304.png)

![4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11020309.png)
![ethyl 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B11020311.png)
![N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11020315.png)
![(2S)-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11020322.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11020353.png)
